Benzoguanamine

Catalog No.
S594051
CAS No.
91-76-9
M.F
C9H9N5
C6H5(C3N3)(NH2)2
C9H9N5
M. Wt
187.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoguanamine

CAS Number

91-76-9

Product Name

Benzoguanamine

IUPAC Name

6-phenyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H9N5
C6H5(C3N3)(NH2)2
C9H9N5

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)

InChI Key

GZVHEAJQGPRDLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

Solubility

0.00 M
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE
0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C
> 10% in ethanol
> 10% in ethyl ether
Soluble dilute hydrochloric acid; practically insoluble in chloroform, ethyl acetate.
Slightly soluble in trifluoroacetic acid.
Solubility at 20 °C, g/l: 0.3 in water, 18.0 in acetone, 0.3 in benzene, 120.0 in dimethylformamide.
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)

Synonyms

6-phenyl-1,3,5-triazine-2,4-diamine

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

Precursor for Melamine Resins:

One of the most prominent scientific research applications of benzoguanamine lies in the synthesis of melamine resins. These resins are thermosetting plastics widely used in diverse applications, including adhesives, coatings, laminates, and electrical components []. Benzoguanamine acts as a cross-linking agent, enhancing the strength, durability, and heat resistance of the final product [].

Functional Material Development:

The presence of three amine groups in benzoguanamine's structure makes it a valuable building block for developing functional materials. Researchers are exploring its potential in creating:

  • Porous carbon adsorbents: These materials exhibit high surface area and pore volume, making them ideal for CO₂ capture and other gas separation processes []. Their development could contribute to mitigating greenhouse gas emissions.
  • Metal-organic frameworks (MOFs): Benzoguanamine, when combined with metal ions, can form MOFs with tailored structures and properties. These materials hold promise in various applications, including gas storage, separation, and catalysis [].

Pharmaceutical Industry Applications:

Benzoguanamine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. While the specific drugs remain under investigation, its potential as a building block for novel therapeutic agents is actively explored [].

Catalyst Development:

Studies suggest that benzoguanamine-based complexes can act as catalysts for various organic reactions. For instance, research has shown its potential in the synthesis of benzimidazoles, which are crucial components in numerous drugs and materials []. Further exploration of its catalytic properties could lead to the development of efficient and sustainable synthetic processes.

Benzoguanamine, with the chemical formula C9H9N5, is an organic compound belonging to the triazine family. It is structurally similar to melamine, differing by the replacement of one amino group with a phenyl group. This compound appears as a white crystalline powder and has a melting point ranging from 224 to 228 °C. Benzoguanamine is characterized as a weak base that is insoluble in water but soluble in certain organic solvents such as ethanol and ether . Its systematic name is 1,3-Diamino-5-phenyl-2,4,6-triazine, and it is primarily utilized in the production of thermosetting resins and formaldehyde resins .

, particularly with formaldehyde, leading to the formation of methylol derivatives and subsequent resinous condensates. The synthesis of benzoguanamine can be represented by the following reaction:

(H2N)2C=NCN+PhCN(CNH2)2(CPh)N3(H_2N)_2C=NCN+PhCN\rightarrow (CNH_2)_2(CPh)N_3

This reaction involves the condensation of cyanoguanidine with benzonitrile under specific conditions . Additionally, benzoguanamine can react with sulfonyl chlorides to form sulfonamide derivatives, which have potential applications in complex formation .

Benzoguanamine can be synthesized through several methods:

  • Condensation Reaction: The primary method involves the condensation of cyanoguanidine and benzonitrile in an organic solvent like butanol, using sodium hydroxide as a catalyst. This method typically requires heating and leads to the precipitation of benzoguanamine as a white solid .
  • Alternative Approaches: Other methods include variations that utilize high-purity dicyanodiamide and different solvents or catalysts to optimize yield and purity .
  • Mechanistic Studies: Mechanistic studies have suggested that synthesis may proceed through aldol condensation followed by cycloaddition reactions .

Benzoguanamine has diverse applications across several industries:

  • Resin Production: It is primarily used as a cross-linking agent in the manufacture of melamine-formaldehyde resins, enhancing their thermoset properties.
  • Coatings: The compound serves as a modifier and flexibilizer for formaldehyde resins and is utilized in amino coatings and plastics.
  • Pharmaceuticals: Benzoguanamine acts as an intermediate in pharmaceutical synthesis, particularly in creating coupling agents for peptide synthesis .
  • Agriculture: It may also find applications in pesticides and dyes due to its chemical properties.

Benzoguanamine shares structural similarities with several compounds within the triazine family. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
MelamineC3H6N6Three amino groups; widely used in resin production; more cross-linking capability than benzoguanamine.
GuanidineCH5N5Simple structure; used as a fertilizer; lacks aromatic character found in benzoguanamine.
AcetoguanamineC7H10N4OContains an acetyl group; used in similar resin applications; differs by functional groups.
CyanoguanidineC2H4N4Precursor to benzoguanamine; simpler structure without phenyl substitution.

Benzoguanamine's unique position arises from its combination of phenyl substitution and triazine structure, which enhances its utility specifically in resin formulations compared to other similar compounds.

Physical Description

DryPowder
WHITE CRYSTALS OR POWDER.

Color/Form

CRYSTALS
NEEDLES OR PRISMS FROM ALCOHOL

XLogP3

1.4

Density

1.40 @ 25 °C/4 °C
1.42 g/cm³

LogP

1.36 (LogP)
log Kow= 1.36
1.38

Appearance

Powder

Melting Point

226.5 °C
227-228 °C
228 °C

UNII

B9E2Q3VTUB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/

Pictograms

Irritant

Irritant

Other CAS

91-76-9
68002-26-6

Wikipedia

Benzoguanamine

Methods of Manufacturing

PREPARED FROM BENZONITRILE & DICYANDIAMIDE IN PRESENCE OF SODIUM & LIQUID AMMONIA. FROM BENZONITRILE & DICYANDIAMIDE IN PRESENCE OF POTASSIUM HYDROXIDE & METHYL CELLOSOLVE.

General Manufacturing Information

Paint and coating manufacturing
Synthetic dye and pigment manufacturing
1,3,5-Triazine-2,4-diamine, 6-phenyl-: ACTIVE

Interactions

2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE PROTECTED CHICKS AGAINST THE ACTIONS OF PICROTOXIN, LEPTAZOL & STRYCHNINE HYDROCHLORIDE.

Dates

Modify: 2023-08-15

A 1:1 cocrystal of 4-(dimethylamino)benzaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine

Mohammad Hossein Habibi, Mahmoud Zendehdel, Kazem Barati, Ross W Harrington, William Clegg
PMID: 17675699   DOI: 10.1107/S0108270107031307

Abstract

The crystal structure of the title compound, C(9)H(11)NO.C(9)H(9)N(5), contains one molecule of each component in the asymmetric unit. Approximately planar clusters of four molecules are formed by N-H...N and N-H...O hydrogen bonds, and further N-H...N hydrogen bonds link adjacent clusters to form pleated ribbons. pi-pi interactions are found between triazine and aldehyde benzene rings in different clusters, generating stacks along the monoclinic b axis. The intramolecular geometry of the two components is similar to that found in other crystal structures containing these molecules. Both molecules are approximately planar, except for methyl H atoms, with a small twist about the C-C bond linking the phenyl and triazine rings.


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